molecular formula C13H13N7S2 B4632302 MFCD05718951

MFCD05718951

Cat. No.: B4632302
M. Wt: 331.4 g/mol
InChI Key: PVRNFDHTURBFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as MFCD05718951 is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05718951 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory. Unfortunately, specific synthetic routes and reaction conditions for this compound were not found in the search results. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would typically involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and efficient. This often includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD05718951, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

MFCD05718951 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD05718951 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD05718951 include those with similar chemical structures or functional groups. Some examples of similar compounds are:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7S2/c14-9-6-10(15)17-12(16-9)22-7-11-18-19-13(21)20(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,21)(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRNFDHTURBFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MFCD05718951
Reactant of Route 2
MFCD05718951
Reactant of Route 3
Reactant of Route 3
MFCD05718951
Reactant of Route 4
MFCD05718951

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.